molecular formula C12H8N2OS B1596771 6-Phenoxy-3-pyridinyl isothiocyanate CAS No. 52024-70-1

6-Phenoxy-3-pyridinyl isothiocyanate

Cat. No. B1596771
CAS RN: 52024-70-1
M. Wt: 228.27 g/mol
InChI Key: YGSFMZIJHMEICM-UHFFFAOYSA-N
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Description

“6-Phenoxy-3-pyridinyl isothiocyanate” is an organic compound with the molecular formula C12H8N2OS and a molecular weight of 228.27 . It is an isothiocyanate derivative .


Synthesis Analysis

The synthesis of isothiocyanates, including “6-Phenoxy-3-pyridinyl isothiocyanate”, has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent .


Molecular Structure Analysis

The molecular structure of “6-Phenoxy-3-pyridinyl isothiocyanate” consists of a pyridinyl group attached to a phenoxy group and an isothiocyanate group .


Chemical Reactions Analysis

Isothiocyanates, including “6-Phenoxy-3-pyridinyl isothiocyanate”, are products of the hydrolysis of glucosinolates . They are synthesized via the replacement reaction of phenyl isothiocyanate and the corresponding amines .


Physical And Chemical Properties Analysis

“6-Phenoxy-3-pyridinyl isothiocyanate” has a predicted density of 1.18±0.1 g/cm3, a melting point of 41 °C, and a predicted boiling point of 374.9±27.0 °C .

Safety And Hazards

“6-Phenoxy-3-pyridinyl isothiocyanate” can cause eye and skin irritation. It is harmful if absorbed through the skin .

properties

IUPAC Name

5-isothiocyanato-2-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c16-9-14-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSFMZIJHMEICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380133
Record name 5-isothiocyanato-2-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenoxy-3-pyridinyl isothiocyanate

CAS RN

52024-70-1
Record name 5-isothiocyanato-2-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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